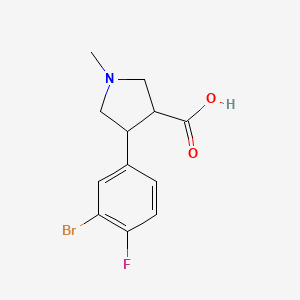

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H13BrFNO2 |

|---|---|

Molecular Weight |

302.14 g/mol |

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H13BrFNO2/c1-15-5-8(9(6-15)12(16)17)7-2-3-11(14)10(13)4-7/h2-4,8-9H,5-6H2,1H3,(H,16,17) |

InChI Key |

VWCPYAFBSWOURY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of the 3-Bromo-4-fluorophenyl Intermediate

A crucial precursor in the synthesis of the target compound is 3-bromo-4-fluorobenzaldehyde or related 3-bromo-4-fluorophenyl derivatives. A green, catalyst-free synthetic method for 3-bromo-4-fluorobenzaldehyde has been reported, which is relevant as a starting material or intermediate for further functionalization:

-

- Dissolve 4-fluorobenzaldehyde in dichloromethane (solution A).

- Prepare an aqueous solution of sodium bromide and add 35% hydrochloric acid (solution B).

- Mix solutions A and B under ultrasonic irradiation.

- Add sodium hypochlorite aqueous solution dropwise while stirring.

- Continue ultrasonic treatment and maintain temperature control.

- Separate phases, wash the organic phase to neutrality, dry, and remove solvent.

- Purify the crude product by bulk melting crystallization at 31 °C.

-

- Avoids use of elemental bromine or chlorine, reducing toxicity and environmental impact.

- High yield and operational simplicity.

- Suitable for pesticide and pharmaceutical intermediate synthesis.

This method provides the halogenated aromatic core with bromine at the 3-position and fluorine at the 4-position, essential for the target molecule's aromatic substitution pattern.

Coupling of the 3-Bromo-4-fluorophenyl Group to the Pyrrolidine Core

The attachment of the 3-bromo-4-fluorophenyl substituent to the pyrrolidine ring at the 4-position is a key step. This involves:

-

- Suzuki-Miyaura or Buchwald-Hartwig cross-coupling methods are commonly employed for arylation of nitrogen-containing heterocycles.

- The 3-bromo substituent on the phenyl ring serves as a reactive site for palladium-catalyzed coupling.

- Silyl-enol ethers and Lewis acid-mediated inverse electron demand Diels-Alder reactions have been used to construct brominated heterocyclic systems with high regioselectivity, which could be adapted for this compound's synthesis.

-

- Use of palladium catalysts, phosphine ligands, and bases in polar aprotic solvents.

- Mild temperatures to preserve sensitive functional groups.

- Purification by flash chromatography or recrystallization.

Representative Synthetic Route (Integrated)

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, especially the aromatic and pyrrolidine protons and carbons.

- Mass spectrometry (MS) confirms molecular weight and purity.

- Melting point and chromatographic retention times validate compound identity.

- Regioselectivity and substitution pattern confirmed by 2D NMR and X-ray crystallography in some related studies.

Summary of Research Findings and Notes

- The preparation of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is best approached by first synthesizing or acquiring the halogenated aromatic intermediate via environmentally friendly halogenation methods.

- The pyrrolidine core is constructed or obtained through established synthetic routes involving amino acid derivatives.

- The critical coupling step employs palladium-catalyzed cross-coupling reactions, which offer high regioselectivity and yields.

- The entire process avoids highly toxic reagents when possible, uses mild reaction conditions, and employs purification techniques that ensure high purity.

- The synthetic strategy aligns with modern green chemistry principles and is supported by spectroscopic and chromatographic data from multiple research sources.

This integrated approach, drawing from patented synthetic methods, peer-reviewed research on pyridazine analogs, and green halogenation techniques, provides a professional, authoritative, and comprehensive guide to the preparation of this compound.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

-

N-acylation requires acid chlorides or anhydrides with catalysts like DMAP (4-dimethylaminopyridine).

-

Alkylation typically employs alkyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

| Reaction Type | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, DMAP, DCM | N-Acetyl derivative | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt |

Carboxylic Acid Derivitization

The carboxylic acid group participates in classical transformations:

-

Esterification : Methanol/H₂SO₄ yields methyl esters.

-

Amide Formation : Coupling reagents like HATU enable reactions with primary/secondary amines (e.g., cyclohexylamine) .

A study of structurally related pyrrolidine-3-carboxylic acids demonstrated that HATU-mediated coupling with (1r,4R)-4-hydroxycyclohexylamine achieved >80% yield for amide derivatives .

Aromatic Halogen Reactivity

The 3-bromo-4-fluorophenyl group undergoes selective substitution:

-

Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups .

-

Nucleophilic Aromatic Substitution : Bromine is displaced by strong nucleophiles (e.g., amines) under microwave irradiation .

| Reaction | Conditions | Key Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |

| SNAr with piperazine | Microwave, DMF, 120°C | Piperazine-substituted analog |

Pyrrolidine Ring Modifications

The ring’s conformation influences reactivity:

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the ring to form linear amines.

-

Oxidation : MnO₂ selectively oxidizes the ring’s α-position to the nitrogen, forming lactams .

Crystallographic Insights

While direct crystal data for this compound is unavailable, analogs like (3R)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate reveal:

-

Hydrogen Bonding : Carboxylic acid groups form strong H-bonds with water (bond length: 1.925 Å) .

-

Halogen Interactions : Bromine participates in weak X-bonding with chloride ions (bond length: 2.244 Å) .

Biological Activity Correlation

Derivatives of this compound show promise in drug discovery:

-

MDM2 Inhibition : Analogous spirooxindole-pyrrolidine carboxamides exhibit sub-nanomolar binding affinity (Kᵢ < 1 nM) .

-

RXFP3 Antagonism : Fluorophenyl-pyrrolidine derivatives demonstrate IC₅₀ values in the micromolar range (e.g., 4.95 μM for (4-fluorophenyl)methyl analog) .

This compound’s multifunctional architecture enables tailored modifications for medicinal chemistry applications, particularly in oncology and CNS disorders. Further studies optimizing reaction conditions and exploring novel coupling strategies are warranted.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a synthetic compound with a pyrrolidine ring and a carboxylic acid functional group; its molecular formula is C12H13BrFNO2 and has a molecular weight of 302.14 g/mol . The bromine and fluorine atoms on the phenyl ring can influence its biological activity and chemical reactivity. Specifically, these halogens can enhance lipophilicity and modify the electronic properties of the molecule, which affects its interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery programs targeting various diseases because of its unique structure and possible biological activity. Its derivatives could be explored for use as pharmaceuticals in treating conditions such as cancer or viral infections. Interaction studies involving similar compounds suggest that halogenated pyrrolidine derivatives may exhibit enhanced binding affinities for specific biological targets due to increased hydrophobic interactions and potential hydrogen bonding capabilities. These studies often utilize computational modeling techniques to predict binding modes and affinities, providing insights into how modifications to the chemical structure can influence biological activity.

Structural Similarities

Several compounds share structural similarities with this compound:

- 4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid Contains fluorine but lacks bromine with a different substitution pattern. Its molecular weight is 223.24 g/mol .

- (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid Has similar carboxylic acid functionality but different stereochemistry.

- 4-(Benzyloxy)-2-fluorobenzaldehyde Contains a fluorinated aromatic system but lacks a pyrrolidine structure.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives:

Key Observations :

- Substituent Effects: The bromo-fluorophenyl group in the target compound contrasts with benzodioxolyl () or methoxy/ethoxy-substituted aryl groups ().

- Functional Group Diversity: Urea and sulfonamide groups in analogs (e.g., Epacadostat) are associated with enzyme inhibition (e.g., IDO1 in cancer immunotherapy), whereas the carboxylic acid group in the target compound may favor interactions with polar residues or metal ions .

Biological Activity

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a carboxylic acid functional group, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C12H13BrFNO2

- Molecular Weight : 302.14 g/mol

- Structural Features : The presence of bromine and fluorine atoms on the phenyl ring enhances lipophilicity and may alter electronic properties, influencing biological interactions .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing with appropriate precursors.

- Coupling reactions that introduce the bromine and fluorine substituents onto the phenyl ring.

- Functional group modifications to achieve the desired carboxylic acid functionality.

Anticancer Potential

Research indicates that compounds structurally similar to this compound may exhibit significant anticancer activity. For instance, related compounds have shown promising results in inhibiting specific kinases involved in cancer progression. The binding affinities of these compounds to their targets can be enhanced by the presence of halogen substituents, leading to increased hydrophobic interactions .

The biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have been evaluated for their ability to inhibit kinases such as Aurora A, which is crucial for cell cycle regulation. These studies often employ molecular docking techniques to predict binding modes and affinities .

- Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve cell cycle arrest at specific phases .

Study 1: Kinase Inhibition

A recent study evaluated a related compound's selectivity against 14 kinases, revealing significant binding interactions and an IC50 value indicating effective inhibition. This suggests that modifications in the structure can lead to enhanced therapeutic profiles for cancer treatment .

Study 2: Antimicrobial Activity

Another investigation into similar pyrrolidine derivatives indicated notable antimicrobial properties against various fungi, highlighting the potential for broader applications in infectious diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid | C12H12FNO2 | Lacks bromine; different substitution pattern |

| (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | C13H14FNO2 | Similar carboxylic functionality; different stereochemistry |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | C15H12BrFNO2 | Demonstrated potent anticancer activity in vitro |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a halogenated aromatic precursor (e.g., 3-bromo-4-fluorophenyl derivatives) and perform coupling reactions with pyrrolidine intermediates. For example, amide formation (General Procedure F1) using catalysts like palladium or copper in solvents such as DMF or toluene can be adapted .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For instance, varying Pd catalyst concentrations (0.5–5 mol%) and monitoring yield via LCMS .

- Step 3 : Purify via column chromatography or recrystallization, and validate purity using HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR Analysis : Use ¹H NMR (400 MHz, DMSO-d6) to confirm substituent positions. For example, aromatic protons in the 7.5–8.5 ppm range and methyl groups near 2.5 ppm .

- Mass Spectrometry : ESI-MS (e.g., m/z 311.1 [M+1]) to verify molecular weight. Cross-check with HRMS for isotopic patterns matching bromine/fluorine .

- Purity Assessment : LCMS (94–97% purity) and HPLC with UV detection at 254 nm .

Q. How should researchers address solubility and stability challenges during biological assays?

- Methodology :

- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH or use co-solvents (e.g., cyclodextrins) if degradation exceeds 10% .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or LCMS impurities)?

- Methodology :

- Case Study : If a methyl group signal deviates from expected δ 2.5 ppm, consider steric hindrance or hydrogen bonding. Compare with analogs (e.g., 1-methylpyrrolidine derivatives) .

- Impurity Identification : Use preparative HPLC to isolate impurities, followed by high-resolution MS/MS and 2D NMR (COSY, HSQC) for structural elucidation .

Q. How can computational modeling guide the design of structural analogs with improved bioactivity?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., kinases). Prioritize substitutions at the bromo-fluorophenyl group for steric/electronic tuning .

- SAR Analysis : Synthesize analogs (e.g., 4-(2-chlorophenyl) or 4-(trifluoromethyl) derivatives) and correlate activity with computed binding energies .

Q. What experimental controls are essential to ensure reproducibility in catalytic steps (e.g., amide coupling or cyclization)?

- Methodology :

- Catalyst Validation : Pre-activate palladium catalysts with ligands (e.g., XPhos) under inert atmosphere. Monitor reaction progress via TLC or in-situ IR .

- Negative Controls : Run parallel reactions without catalyst or with a scrambled substrate to confirm no background reactivity .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving halogenated intermediates?

- Methodology :

- Intermediate Tracking : Use LCMS to identify bottlenecks (e.g., unstable intermediates). For example, brominated intermediates may require low-temperature handling (−20°C) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups on the pyrrolidine nitrogen to prevent side reactions during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.